molecular formula C19H17BrO4 B13013610 Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Cat. No.: B13013610
M. Wt: 389.2 g/mol
InChI Key: YTPWZHMHKSIMNO-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromo substituent, and an ethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological targets. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. The bromo substituent can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and ethoxy groups, along with the alkyne and benzyloxy moieties, makes it a versatile compound for various applications in research and industry .

Biological Activity

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is a synthetic organic compound with the molecular formula C19H17BrO4 and a molecular weight of approximately 389.24 g/mol. This compound features a complex structure that includes a prop-2-ynyl group and various substituents, which may contribute to its biological activity. Preliminary studies suggest that compounds with similar structures may exhibit notable biological properties, making this compound a candidate for further research in medicinal chemistry and drug development.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The compound includes:

  • Alkyne Functional Group : The presence of the prop-2-ynyl group may enhance reactivity.
  • Bromine Atom : Known for its role in increasing the lipophilicity and potentially enhancing biological interactions.
  • Benzyloxy and Ethoxy Substituents : These groups can influence solubility and stability, affecting bioavailability.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, based on related compounds and preliminary data, several potential activities have been identified:

  • Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar functional groups have been reported to exhibit antimicrobial activities against various pathogens.
  • Enzyme Inhibition : Potential interactions with enzymes such as cyclooxygenases or lipoxygenases could suggest anti-inflammatory properties.

Case Study 1: Anticancer Potential

A study focused on structurally similar compounds demonstrated that certain benzoate derivatives exhibited significant cytotoxicity against pancreatic cancer cells. The mechanism was attributed to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation . While direct studies on this compound are lacking, its structural features suggest it may possess similar activity.

Case Study 2: Antimicrobial Effects

Research into related benzoate compounds revealed antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with bromine substitutions showed enhanced activity due to increased membrane permeability . This suggests that this compound may also exhibit antimicrobial effects.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoateC18H19BrO4Lacks propynyl groupModerate anticancer activity
Ethyl 4-(benzyloxy)-3-bromo-5-methylbenzoateC19H21BrO4Ethyl group; different substitutionAntimicrobial effects observed
Propanoyl 4-(benzyloxy)-3-bromo-5-methoxybenzoateC19H21BrO4Methoxy instead of ethoxyLimited data; potential for enzyme inhibition

Properties

Molecular Formula

C19H17BrO4

Molecular Weight

389.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C19H17BrO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3

InChI Key

YTPWZHMHKSIMNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2

Origin of Product

United States

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